6-Ethoxy-7-methyl-1,8-naphthyridin-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-ethoxy-7-methyl-1H-1,8-naphthyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-10-6-8-9(14)4-5-12-11(8)13-7(10)2/h4-6H,3H2,1-2H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWLDKVTAXTNDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=C2C(=C1)C(=O)C=CN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 6 Ethoxy 7 Methyl 1,8 Naphthyridin 4 Ol and Analogues
Classical Synthetic Approaches to the 1,8-Naphthyridine (B1210474) Core
Many successful synthetic routes to 1,8-naphthyridines are extensions of well-known quinoline syntheses, where an aniline precursor is replaced by a corresponding 2-aminopyridine derivative. oregonstate.edu The choice of reaction depends on the desired substitution pattern on the resulting naphthyridine ring. These methods include the Knorr, Conrad-Limpach, Combes, Skraup, Gould-Jacobs, and Doebner reactions. oregonstate.edu
Knorr Condensation
The Knorr quinoline synthesis traditionally involves the reaction of a β-ketoanilide with a strong acid, typically sulfuric acid, to produce a 2-hydroxyquinoline. This method is distinct from the Conrad-Limpach synthesis, which yields 4-hydroxyquinolines.
To adapt this for the synthesis of 1,8-naphthyridin-2-ones, a 2-aminopyridine is first acetoacetylated to form the corresponding β-keto-pyridylamide. This intermediate is then subjected to acid-catalyzed cyclization. The reaction proceeds via the formation of an enamine from the β-keto-pyridylamide, followed by an intramolecular electrophilic attack on the pyridine (B92270) ring at the C-3 position and subsequent dehydration to yield the 1,8-naphthyridin-2-one product. The conditions of the cyclization, particularly the acidity, can influence the final product. For instance, in the synthesis of benzo[c] oregonstate.eduresearchgate.netnaphthyridinones, cyclization of the intermediate from 1-methoxyisoquinolin-3-amine and ethyl acetoacetate in a less acidic medium like hot acetic acid yields the 2(1H)-one, consistent with the Knorr-type product. researchgate.net
| Reactant 1 | Reactant 2 | Conditions | Product Type |
| Substituted 2-aminopyridine | β-ketoester (e.g., Ethyl acetoacetate) | 1. Formation of β-keto-pyridylamide2. Acid-catalyzed cyclization (e.g., H₂SO₄) | Substituted 1,8-Naphthyridin-2-one |
Data derived from the principles of the Knorr quinoline synthesis adapted for naphthyridines.
Conrad-Limpach Reaction
The Conrad-Limpach synthesis is a powerful method for preparing 4-hydroxyquinolines through the condensation of anilines with β-ketoesters. wikipedia.org This reaction has been effectively adapted for the synthesis of 1,8-naphthyridin-4-ol derivatives by substituting the aniline with a 2-aminopyridine. researchgate.net
The synthesis is a two-step process. First, the 2-aminopyridine reacts with a β-ketoester, such as ethyl acetoacetate, typically under acidic catalysis, to form a Schiff base, which exists in equilibrium with its enamine tautomer (a pyridylamino-acrylate). The second step is a thermal cyclization of this intermediate, which requires high temperatures (around 250 °C) to induce an electrocyclic ring closure onto the C-3 position of the pyridine ring, followed by the elimination of an alcohol (e.g., ethanol). wikipedia.org The use of high-boiling inert solvents like mineral oil can significantly improve the yield of the cyclization step. nih.gov This methodology is directly applicable to the synthesis of the 1,8-naphthyridin-4-ol core.
| Starting Amine | β-Ketoester | Conditions | Product |
| 2-Aminopyridine | Ethyl acetoacetate | 1. Condensation (acid catalyst)2. Thermal cyclization (~250 °C) in mineral oil | 2-Methyl-1,8-naphthyridin-4-ol |
| 2,6-Diaminopyridine | Ethyl acetoacetate | Thermal condensation and cyclization | 7-Amino-2-methyl-1,8-naphthyridin-4-ol |
Table data illustrates the application of the Conrad-Limpach reaction to aminopyridine substrates.
Combes Reaction
The Combes synthesis provides a route to 2,4-disubstituted quinolines by reacting an arylamine with a β-diketone under acidic conditions. wikipedia.org This method is also a common strategy for accessing the 1,8-naphthyridine skeleton. acs.org
In this adaptation, a 2-aminopyridine is condensed with a β-diketone (e.g., acetylacetone). The reaction begins with the formation of a Schiff base intermediate, which then tautomerizes to an enamine. The subsequent and rate-determining step is an acid-catalyzed intramolecular electrophilic substitution (annulation) onto the C-3 position of the pyridine ring. wikipedia.org Dehydration of the resulting intermediate yields the final 2,4-disubstituted 1,8-naphthyridine. The regioselectivity can be influenced by steric effects of substituents on both the aminopyridine and the diketone. wikipedia.org
| Starting Amine | β-Diketone | Acid Catalyst | Product |
| 2-Aminopyridine | Acetylacetone (2,4-Pentanedione) | H₂SO₄ or Polyphosphoric acid (PPA) | 2,4-Dimethyl-1,8-naphthyridine |
| 2-Amino-6-methylpyridine | Benzoylacetone | H₂SO₄ | 2-Phenyl-4,7-dimethyl-1,8-naphthyridine |
Table data showcases representative examples of the Combes synthesis for 1,8-naphthyridines.
Skraup Synthesis and its Modifications
The Skraup synthesis is a classic, albeit often vigorous, reaction that produces quinoline from aniline, glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org By replacing aniline with a 2-aminopyridine, this reaction can be used to prepare the parent 1,8-naphthyridine ring system. researchgate.net
The mechanism involves the dehydration of glycerol by sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein. The 2-aminopyridine then undergoes a Michael addition with the acrolein. This is followed by an acid-catalyzed cyclization and dehydration. The final step is the oxidation of the dihydro-naphthyridine intermediate to the aromatic 1,8-naphthyridine. The choice of oxidizing agent is crucial, and modifications using milder reagents have been developed to improve control and yield. researchgate.net The reaction can also be modified to produce substituted 1,8-naphthyridines by using α,β-unsaturated ketones or aldehydes in place of glycerol. researchgate.net
| Amine Component | Carbonyl Source | Oxidizing Agent | Conditions | Product |
| 2-Aminopyridine | Glycerol | Nitrobenzene | H₂SO₄, heat | 1,8-Naphthyridine |
| 2-Aminopyridine | Crotonaldehyde | Arsenic acid | H₂SO₄, heat | 2-Methyl-1,8-naphthyridine |
| 4-Methyl-2-aminopyridine | Glycerol | "Sulfo-mix" | H₂O, 150 °C | 5-Methyl-1,8-naphthyridine |
Table data compiled from general principles and documented examples of the Skraup synthesis.
Gould-Jacobs Reaction
The Gould-Jacobs reaction is a versatile method for synthesizing 4-hydroxyquinoline-3-carboxylic acid esters, which can be subsequently saponified and decarboxylated to yield 4-hydroxyquinolines (4-quinolones). wikipedia.org The reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization. This approach is highly effective for producing 1,8-naphthyridin-4-ol derivatives from 2-aminopyridines. nih.gov
The reaction sequence begins with the nucleophilic substitution of the ethoxy group of DEEM by the 2-aminopyridine, forming a (pyridylamino)methylenemalonate intermediate. This intermediate undergoes a thermal, pericyclic ring closure onto the C-3 position of the pyridine ring. d-nb.info This cyclization step often requires high temperatures, which can be achieved through conventional heating in high-boiling solvents (e.g., Dowtherm A) or via microwave irradiation. d-nb.infoablelab.eu The resulting product is an ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate. Subsequent hydrolysis and decarboxylation yield the desired 1,8-naphthyridin-4-ol.
To synthesize the target compound, 6-Ethoxy-7-methyl-1,8-naphthyridin-4-ol , the Gould-Jacobs reaction would require the corresponding substituted aminopyridine, namely 2-amino-5-ethoxy-6-methylpyridine , as the starting material.
| Starting Amine | Malonate Derivative | Conditions | Intermediate Product | Final Product (after hydrolysis/decarboxylation) |
| 2-Aminopyridine | Diethyl ethoxymethylenemalonate (DEEM) | 1. Condensation2. Thermal cyclization (e.g., Dowtherm A, ~250 °C) | Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | 1,8-Naphthyridin-4-ol |
| 2-Amino-6-methylpyridine | Diethyl ethoxymethylenemalonate (DEEM) | 1. Condensation2. Microwave heating (e.g., 260-350 °C) | Ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | 7-Methyl-1,8-naphthyridin-4-ol |
Table data based on the established Gould-Jacobs reaction pathway.
Doebner Reaction
The Doebner reaction typically involves the condensation of an aniline, an aldehyde, and pyruvic acid to generate quinoline-4-carboxylic acids. wikipedia.org This reaction has been successfully adapted to synthesize 1,8-naphthyridine-4-carboxylic acids by using 2-aminopyridines as the amine component. oregonstate.edu
The mechanism is thought to proceed via one of two pathways. In the first, an initial aldol condensation between the aldehyde and pyruvic acid is followed by a Michael addition of the 2-aminopyridine. The second proposed pathway involves the initial formation of a Schiff base between the 2-aminopyridine and the aldehyde, which then reacts with the enol of pyruvic acid. wikipedia.org In both cases, the resulting intermediate undergoes an intramolecular cyclization onto the C-3 position of the pyridine ring, followed by dehydration to yield the final product. The success of the cyclization is dependent on the electronic properties of the starting 2-aminopyridine; strong electron-releasing groups on the pyridine ring facilitate the formation of the 1,8-naphthyridine ring system. oregonstate.edu The reaction can fail if the pyridine ring is deactivated, as seen with 2-chloro-5-aminopyridine, which may lead to other cyclization pathways. wikipedia.org
| Amine Component | Aldehyde | Carbonyl Component | Conditions | Product Type |
| 2,6-Diaminopyridine | Benzaldehyde | Pyruvic acid | Reflux in alcohol | 7-Amino-2-phenyl-1,2,3,4-tetrahydro-1,8-naphthyridine-4-carboxylic acid |
| 2-Amino-6-hydroxypyridine | Anisaldehyde | Pyruvic acid | Reflux in alcohol | 7-Hydroxy-2-(o-methoxyphenyl)-1,2,3,4-tetrahydro-1,8-naphthyridine-4-carboxylic acid |
Table data derived from studies on the Doebner reaction with substituted 2-aminopyridines. oregonstate.edu
Povarov Reaction
The Povarov reaction is a powerful method for synthesizing nitrogen-containing heterocycles, typically defined as a formal [4+2] cycloaddition between an N-aryl imine and an electron-rich alkene to form tetrahydroquinolines. nih.gov While the classic Povarov reaction leads to quinolines, variations of this reaction, such as the aza-vinylogous Povarov reaction, have been developed to access other related scaffolds. For instance, a mechanochemical, three-component aza-vinylogous Povarov reaction has been successfully employed to synthesize highly functionalized 1,2,3,4-tetrahydro-1,5-naphthyridines. nih.gov This reaction proceeds by using aromatic amines, α-ketoaldehydes or α-formylesters, and α,β-unsaturated dimethylhydrazones. nih.gov
Although direct synthesis of 1,8-naphthyridines via the standard Povarov reaction is less common, its principles of cycloaddition are fundamental in heterocyclic chemistry. The reaction's versatility is demonstrated in catalyst-free, regioselectivity-reversed intramolecular versions that utilize formyl-ynamides and anilines to produce complex fused N-polyheterocycles. cell.com Such innovative approaches highlight the potential for adapting Povarov-type strategies to target specific naphthyridine isomers by carefully designing the precursors.
Meth-Cohn Reaction
The Meth-Cohn reaction provides a direct route to functionalized 1,8-naphthyridines through Vilsmeier-Haack cyclization. ekb.egresearchgate.net This reaction typically involves treating an N-(pyridin-2-yl)acetamide derivative with a Vilsmeier reagent, which is a combination of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). researchgate.net
This process facilitates the cyclization and formation of the second pyridine ring. A key application of this method is the synthesis of 2-chloro-1,8-naphthyridine-3-carbaldehydes from substituted N-(pyridin-2-yl)acetamides. The presence of electron-donating groups on the pyridine ring of the starting material can facilitate the cyclization process. researchgate.net The resulting chloro and formyl groups are versatile handles that can be chemically modified to introduce further diversity into the 1,8-naphthyridine scaffold.
Table 1: Example of Meth-Cohn Reaction for 1,8-Naphthyridine Synthesis
| Starting Material | Reagents | Product | Ref. |
|---|
Advanced and Green Synthesis Techniques
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient methods for synthesizing 1,8-naphthyridines. These techniques aim to reduce waste, avoid harsh conditions, and minimize the use of hazardous solvents and catalysts. nih.gov
Metal-Free Ionic Liquid Mediated Reactions
Ionic liquids (ILs) have emerged as effective green alternatives to traditional organic solvents and catalysts. nih.govresearchgate.net They offer properties such as low vapor pressure, good thermal stability, and excellent solubility for a wide range of reactants. nih.gov Several basic ionic liquids have been successfully used as both solvent and catalyst for the synthesis of 1,8-naphthyridine derivatives via the Friedlander reaction, which involves the condensation of a 2-aminopyridine-3-carboxaldehyde with a compound containing an α-methylene carbonyl group. nih.gov
For example, the ionic liquid 1,3-dimethyl-2-butylimidazolium imidazolide ([Bmmim][Im]) has shown remarkable catalytic activity under solvent-free conditions. nih.gov Another notable example is the use of choline hydroxide (ChOH), an inexpensive, non-toxic, and water-soluble catalyst, for the gram-scale synthesis of 1,8-naphthyridines in water. nih.govacs.org This represents a significant advancement, as it avoids the use of hazardous organic solvents and expensive metal catalysts often required in traditional Friedlander syntheses. nih.govresearchgate.net The ionic liquid can often be recycled multiple times without a significant loss of activity. nih.gov
Table 2: Ionic Liquids in the Synthesis of 1,8-Naphthyridines
| Catalyst/Solvent | Reaction | Key Advantages | Refs. |
|---|---|---|---|
| Choline Hydroxide (ChOH) | Friedlander Condensation | Metal-free, water as solvent, biocompatible, gram-scale | nih.govresearchgate.netacs.org |
Microwave-Assisted Synthesis
Microwave irradiation has become a popular technique in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, while improving product yields. researchgate.net This method has been widely applied to the synthesis of 1,8-naphthyridine derivatives. ekb.eg
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,8-Naphthyridines
| Reaction Type | Conventional Method Time | Microwave Method Time | Key Advantage | Refs. |
|---|---|---|---|---|
| Friedlander Condensation | Hours | 3-6 minutes | Drastic reduction in reaction time, solvent-free | researchgate.net |
Targeted Synthesis of this compound and Derivatives
The synthesis of a specifically substituted compound like this compound relies on the strategic application of reactions that build the core heterocyclic framework from appropriately chosen precursors.
Cyclization of Precursors to 1,8-Naphthyridine Frameworks
The Friedlander condensation is arguably the most direct and widely used method for constructing the 1,8-naphthyridine ring system. nih.govnih.gov This reaction involves the base- or acid-catalyzed condensation of an ortho-aminoaryl aldehyde or ketone with a compound possessing a reactive α-methylene group (e.g., a β-ketoester). nih.govniscpr.res.in
To synthesize the target compound, this compound, a plausible Friedlander approach would involve the cyclization of 2-amino-5-ethoxynicotinaldehyde with a β-ketoester like ethyl acetoacetate. The initial cyclization would yield an ester at the 3-position and a methyl group at the 2-position of the naphthyridine ring. Subsequent hydrolysis and decarboxylation steps would be required to achieve the desired substitution pattern. A more direct route would employ the cyclization of an appropriate 2-aminopyridine precursor with a malonic ester derivative, such as diethyl malonate, followed by thermal cyclization to form the 4-hydroxy-1,8-naphthyridine core.
The versatility of the Friedlander reaction and its amenability to green chemistry protocols, such as using water as a solvent with an ionic liquid catalyst, make it a highly attractive strategy for synthesizing a wide array of substituted 1,8-naphthyridines. nih.govresearchgate.net
Refluxing Aldehydes and Ketones with Nitrogenous Compounds
A foundational and widely employed method for constructing the 1,8-naphthyridine core is the Friedländer annulation. This reaction typically involves the condensation of a 2-aminopyridine derivative, often a 2-aminonicotinaldehyde, with a compound containing an α-methylene carbonyl group (an aldehyde or ketone). ekb.egnih.gov The reaction is generally catalyzed by either an acid or a base and often requires heating under reflux. ekb.eg
One-pot, three-component reactions represent an efficient variation of this approach. For instance, substituted 2-aminopyridines can be reacted with various aldehydes and a compound with an active methylene group, such as malononitrile or ethyl cyanoacetate, to yield highly functionalized 1,8-naphthyridine derivatives. organic-chemistry.org These multicomponent strategies are advantageous due to their operational simplicity, high atom economy, and the ability to generate diverse molecular structures in a single step. organic-chemistry.org The reaction proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the 2-aminopyridine and subsequent intramolecular cyclization and aromatization to form the bicyclic 1,8-naphthyridine system.
| Reactant A | Reactant B | Reactant C | Catalyst/Conditions | Product Type |
| 2-Aminonicotinaldehyde | α-Methylene Ketone | - | Acid or Base / Reflux | Substituted 1,8-Naphthyridine |
| Substituted 2-Aminopyridine | Aromatic Aldehyde | Malononitrile | Lewis Acid / Room Temp | 2-Amino-1,8-naphthyridine-3-carbonitrile |
| 2-Aminopyridine | Aldehyde | Ethyl Cyanoacetate | N-Bromosulfonamide / Room Temp | Ethyl 2-amino-1,8-naphthyridine-3-carboxylate |
Hybridization with Diverse Heterocyclic Systems
Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores (structural units responsible for biological activity) into a single "hybrid" molecule. This approach aims to create new compounds with enhanced affinity, better efficacy, or a modified pharmacological profile compared to the parent molecules. In the context of 1,8-naphthyridines, this involves linking the naphthyridine core to other heterocyclic systems known for their biological relevance, such as pyrazole, pyrimidine, or benzofuran. researchgate.net
The synthesis of these hybrid molecules often starts with a pre-formed, functionalized 1,8-naphthyridine scaffold. For example, a 4-hydroxy-7-methyl-2-phenyl-1,8-naphthyridine core can be used as a starting point. researchgate.net Functional groups on this core, such as a hydroxyl or an acetyl group, can be elaborated through condensation or substitution reactions with various heterocyclic building blocks to create the final hybrid compound. This strategy has been successfully used to generate novel 1,8-naphthyridine derivatives with potent cytotoxic activity against cancer cell lines. researchgate.net
Reductive Amination as a Key Synthetic Step
Reductive amination is a versatile and highly effective method for forming carbon-nitrogen bonds, making it a key tool for introducing or modifying amine substituents on the 1,8-naphthyridine scaffold. masterorganicchemistry.com This reaction converts a carbonyl group (an aldehyde or ketone) into an amine through an intermediate imine or iminium ion. organic-chemistry.org
The process typically occurs in a one-pot fashion where the carbonyl compound is reacted with a primary or secondary amine under weakly acidic conditions to form an imine. This intermediate is then reduced in situ to the corresponding amine. organic-chemistry.org A key advantage of this method is the use of mild reducing agents that are selective for the imine over the starting carbonyl group. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose because they are less reactive towards aldehydes and ketones at neutral or weakly acidic pH but readily reduce the protonated imine intermediate. organic-chemistry.org This selectivity prevents the wasteful reduction of the starting carbonyl compound and avoids the need to isolate the often-unstable imine. organic-chemistry.org
Alkylation Strategies (e.g., Cs₂CO₃ in DMF)
Alkylation is a fundamental transformation for introducing alkyl groups onto heteroatoms like nitrogen or oxygen within the 1,8-naphthyridine structure. A particularly effective and widely used method employs cesium carbonate (Cs₂CO₃) as the base in a polar aprotic solvent like N,N-dimethylformamide (DMF). masterorganicchemistry.com This combination is known for promoting efficient and selective alkylation reactions with high yields, often under milder conditions than other base-solvent systems.
The high efficacy of this system is often attributed to the "cesium effect." Cesium carbonate is highly soluble in organic solvents like DMF, and the large, soft cesium cation (Cs⁺) coordinates loosely with the anionic intermediate (e.g., an alkoxide or an amide anion), resulting in a more 'naked' and highly reactive nucleophile. zmsilane.com This enhanced nucleophilicity facilitates the subsequent reaction with an alkyl halide. This method is compatible with a wide range of functional groups and has been shown to significantly reduce reaction times, especially when combined with microwave irradiation. zmsilane.com
| Base | Solvent | Key Features | Application |
| Cesium Carbonate (Cs₂CO₃) | DMF | High basicity, good solubility, "cesium effect" enhances nucleophilicity. | N-alkylation and O-alkylation of heterocyclic compounds. |
| Potassium Carbonate (K₂CO₃) | DMF | Common, less expensive base. | Often used but may result in mixtures of N- and O-alkylated products. |
Deprotection Methodologies in Target Compound Synthesis
In the multi-step synthesis of complex molecules like substituted 1,8-naphthyridines, the use of protecting groups is often essential. masterorganicchemistry.com These groups temporarily mask reactive functional groups, such as amines (-NH₂) or hydroxyls (-OH), to prevent them from interfering with reactions occurring elsewhere in the molecule. The choice of a protecting group is critical; it must be easy to install, stable to the desired reaction conditions, and readily removable with high yield when its job is done. highfine.com
For protecting hydroxyl groups, common choices include converting them into silyl ethers (e.g., using triisopropylchlorosilane), which are stable in non-acidic environments and can be removed with fluoride ions or mild acid. chemistryviews.org Alkyl ethers, such as the benzyl (Bn) group, are also widely used and are typically removed under hydrogenolysis conditions (e.g., H₂, Pd/C). masterorganicchemistry.com
Synthesis of Substituted 1,8-Naphthyridine Derivatives for Structure-Activity Relationship Studies
The synthesis of a series of structurally related analogues of a lead compound is a cornerstone of medicinal chemistry, enabling the systematic investigation of structure-activity relationships (SAR). ekb.eg By modifying substituents at various positions on the 1,8-naphthyridine ring, researchers can identify which chemical features are essential for biological activity and which can be altered to improve properties like potency, selectivity, and metabolic stability.
For example, studies have shown that the nature and position of substituents on the 1,8-naphthyridine core significantly influence its anticancer properties. Chemical modifications at the C-2, C-3, and C-7 positions have been explored extensively. researchgate.net Introducing different aryl groups at the C-2 position, various functionalities at C-3 (such as cyano or carboxamide groups), and different alkyl or alkoxy groups at C-7 can dramatically alter the compound's cytotoxicity against various cancer cell lines. ekb.eg These SAR studies provide crucial insights that guide the design of next-generation derivatives with enhanced therapeutic potential. researchgate.net
| Position of Substitution | Type of Substituent | Observed Effect on Biological Activity (Example: Anticancer) |
| C-2 | Aryl groups (e.g., phenyl, naphthyl) | Can influence potency and interaction with biological targets. |
| C-3 | Cyano, Carboxamide, Heterocyclic rings | Modifications are critical for binding efficiency and potency. |
| C-7 | Methyl, Methoxy, Aminopyrrolidine | Can impact cytotoxicity and selectivity. |
Chemical Reactivity and Derivatization of 6 Ethoxy 7 Methyl 1,8 Naphthyridin 4 Ol and Its Scaffold
Electrophilic Substitution Reactions on the Naphthyridine Ring System
The 1,8-naphthyridine (B1210474) ring is a π-deficient system due to the presence of two nitrogen atoms, which generally makes it resistant to electrophilic aromatic substitution. However, the presence of activating groups such as the hydroxyl (in its enol form) and ethoxy groups can enhance the electron density of the ring, potentially facilitating electrophilic attack. The substitution pattern is directed by both the inherent electronic properties of the naphthyridine nucleus and the influence of the existing substituents. Reactions such as nitration and sulfonation would likely require forcing conditions. The hydroxyl group at the C-4 position and the ethoxy group at the C-6 position are expected to direct incoming electrophiles to the C-5 position, which is ortho to both activating groups.
| Reaction Type | Typical Reagents | Predicted Outcome for 6-Ethoxy-7-methyl-1,8-naphthyridin-4-ol |
| Nitration | HNO₃/H₂SO₄ | Substitution at the C-5 position, yielding 6-Ethoxy-7-methyl-5-nitro-1,8-naphthyridin-4-ol. |
| Sulfonation | Fuming H₂SO₄ | Substitution at the C-5 position, yielding 6-Ethoxy-7-methyl-4-hydroxy-1,8-naphthyridine-5-sulfonic acid. |
| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | Substitution at the C-5 position, yielding the corresponding 5-halo derivative. |
Reduction Reactions Leading to Novel Derivatives
The 1,8-naphthyridine ring can undergo reduction under various conditions, leading to partially or fully saturated derivatives. The pyridin-4-one ring in this compound can be selectively reduced. Catalytic hydrogenation, for instance, can reduce the pyridinone ring to afford tetrahydro-1,8-naphthyridine derivatives. The choice of catalyst and reaction conditions would be crucial in determining the extent of reduction. More potent reducing agents like sodium borohydride (B1222165) might be employed for the reduction of the carbonyl group in the pyridin-4-one tautomer, although this may also affect other parts of the molecule.
| Reducing Agent | Potential Product | Notes |
| H₂/Pd or Pt | 6-Ethoxy-7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-4-ol | Reduction of the pyridinone ring. |
| NaBH₄/MeOH | This compound (no reaction) or reduction of other functional groups if present. | Sodium borohydride is generally not strong enough to reduce the pyridinone ring under standard conditions. |
| LiAlH₄ | Complex mixture of reduction products | A strong reducing agent that could lead to over-reduction of the heterocyclic system. |
Intramolecular and Intermolecular Cyclization Reactions
The functional groups present on the this compound scaffold offer opportunities for both intramolecular and intermolecular cyclization reactions to build more complex heterocyclic systems. For instance, derivatization of the methyl group at C-7 to introduce a suitable functional group could enable intramolecular cyclization with the hydroxyl group at C-4 or the nitrogen at N-8. Intermolecular reactions, such as the Friedländer annulation, are commonly used for the synthesis of the 1,8-naphthyridine core itself and demonstrate the propensity of related precursors to undergo cyclization. acs.org
Modification of Side Chains and Functional Groups
The ethoxy and methyl groups, as well as the hydroxyl function, are amenable to a variety of chemical transformations. The ethoxy group can potentially be cleaved under harsh acidic conditions (e.g., HBr) to yield the corresponding 6-hydroxy derivative. The methyl group at C-7 can be a site for functionalization. For instance, it could undergo oxidation to a carboxylic acid or be halogenated to provide a handle for further synthetic manipulations. The hydroxyl group at C-4 can be alkylated or acylated to produce a range of ethers and esters, which can be explored for their biological activities.
| Functional Group | Reaction Type | Reagents | Potential Product |
| 6-Ethoxy | Ether Cleavage | HBr or BBr₃ | 6-Hydroxy-7-methyl-1,8-naphthyridin-4-ol |
| 7-Methyl | Oxidation | KMnO₄ or K₂Cr₂O₇ | 6-Ethoxy-4-hydroxy-1,8-naphthyridine-7-carboxylic acid |
| 4-Hydroxy | Alkylation | Alkyl halide, Base | 4-Alkoxy-6-ethoxy-7-methyl-1,8-naphthyridine |
| 4-Hydroxy | Acylation | Acyl chloride, Base | 6-Ethoxy-7-methyl-1,8-naphthyridin-4-yl acetate |
Formation of Metal Complexes with Naphthyridine Ligands
The 1,8-naphthyridine scaffold is an excellent bidentate ligand for a variety of metal ions due to the presence of two nitrogen atoms in a pre-organized arrangement suitable for chelation. The nitrogen atoms at positions 1 and 8 can coordinate to a metal center, forming stable complexes. The 4-hydroxy group can also participate in metal binding, potentially acting as a third coordination site after deprotonation. These metal complexes have applications in catalysis and as therapeutic agents. The specific compound this compound can chelate metal ions like copper, zinc, and palladium. acs.org
Halogenation and Subsequent Amination/Azidation Sequences
Halogenation of the 1,8-naphthyridine ring provides a versatile entry point for the introduction of other functional groups via nucleophilic substitution reactions. Bromination of 1,8-naphthyridine-1-oxides has been reported. rsc.org For this compound, direct halogenation would likely occur at the electron-rich C-5 position. Alternatively, the hydroxyl group at C-4 can be converted to a leaving group (e.g., a tosylate) or directly to a halide (e.g., using POCl₃), which can then be displaced by amines or azide (B81097) ions. This sequence is a common strategy for the synthesis of amino- and azido-1,8-naphthyridine derivatives, which are often explored for their pharmacological properties. nih.govresearchgate.net
| Reaction Sequence | Reagents | Intermediate Product | Final Product |
| Halogenation at C-5 followed by Amination | 1. NBS/MeCN2. Amine, Pd-catalyst | 5-Bromo-6-ethoxy-7-methyl-1,8-naphthyridin-4-ol | 5-Amino-6-ethoxy-7-methyl-1,8-naphthyridin-4-ol |
| Conversion of C-4 OH to Cl followed by Azidation | 1. POCl₃2. NaN₃ | 4-Chloro-6-ethoxy-7-methyl-1,8-naphthyridine | 4-Azido-6-ethoxy-7-methyl-1,8-naphthyridine |
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Mechanistic and Target Oriented Biological Research of 6 Ethoxy 7 Methyl 1,8 Naphthyridin 4 Ol Analogues
Anti-infective Modalities
The structural framework of 1,8-naphthyridine (B1210474) is a key pharmacophore that imparts a range of anti-infective capabilities. Research into analogues of 6-Ethoxy-7-methyl-1,8-naphthyridin-4-ol has elucidated their mechanisms of action against various pathogens, highlighting their potential as therapeutic agents.
Antimicrobial Activity Mechanisms
Analogues of this compound exhibit a multifaceted approach to combating bacterial infections. Their mechanisms of action primarily involve the inhibition of essential bacterial enzymes and the modulation of resistance mechanisms, often leading to synergistic effects with existing antibiotics.
A primary mechanism by which 1,8-naphthyridine analogues exert their antibacterial effect is through the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. The foundational 1,8-naphthyridine antibacterial, nalidixic acid (1-ethyl-7-methyl-1,8-naphthyridin-4-one-3-carboxylic acid), selectively and reversibly blocks DNA replication by inhibiting the A subunit of bacterial DNA gyrase nih.gov. This established mechanism has been the basis for the development of numerous analogues.
Subsequent research has focused on synthesizing and evaluating new derivatives for enhanced inhibitory activity. For instance, a series of 7-methyl-1,8-naphthyridinone derivatives featuring a 1,2,4-triazole ring at other positions were investigated as potential DNA gyrase inhibitors. These compounds displayed a moderate to high inhibitory effect, with IC₅₀ values against DNA gyrase ranging from 1.7 to 13.2 µg/mL nih.gov. The introduction of a bromine atom at the C-6 position of the naphthyridine scaffold was found to enhance this antibacterial activity nih.gov. These findings underscore the potential of modifying the 6- and 7-positions of the 1,8-naphthyridine core to optimize topoisomerase inhibition.
| Compound Analogue | Modification | IC₅₀ (µg/mL) |
|---|---|---|
| Brominated derivative 31b | Bromine at C-6 | Potent (within 1.7-13.2 range) |
| Brominated derivative 31f | Bromine at C-6 | Potent (within 1.7-13.2 range) |
Bacterial efflux pumps are a significant mechanism of antibiotic resistance, actively extruding antimicrobial agents from the cell. Analogues of 1,8-naphthyridine have demonstrated the ability to inhibit these pumps, thereby restoring the efficacy of conventional antibiotics. The NorA and MepA efflux pumps in Staphylococcus aureus are well-characterized targets for such modulation mdpi.com.
Studies have shown that certain 1,8-naphthyridine sulfonamides, while lacking direct antibacterial activity, can effectively inhibit the NorA efflux pump nih.gov. In silico analyses suggest that these compounds interact with the pump through hydrogen bonds and hydrophilic interactions, leading to a favorable binding energy nih.gov. This inhibitory action is evidenced by a reduction in the minimum inhibitory concentration (MIC) of NorA substrates like norfloxacin and ethidium bromide when used in combination with these naphthyridine derivatives nih.gov. Similarly, other 1,8-naphthyridine derivatives have been identified as inhibitors of the MepA efflux pump, which is responsible for resistance to antibiotics like ciprofloxacin mdpi.com.
The ability of 1,8-naphthyridine analogues to inhibit efflux pumps directly translates to synergistic effects when co-administered with established antibiotics that are substrates of these pumps. This approach can rejuvenate the clinical utility of older antibiotics against resistant bacterial strains.
A study involving 7-acetamido-1,8-naphthyridin-4(1H)-one demonstrated this synergistic potential. While exhibiting no clinically relevant antibacterial activity on its own (MIC ≥ 1024 µg/mL), this compound significantly potentiated the activity of fluoroquinolones against multi-resistant strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus nih.govnih.gov. The combination of this naphthyridine derivative with antibiotics such as norfloxacin, ofloxacin, and lomefloxacin led to a marked decrease in their MICs, indicating a synergistic interaction nih.govnih.gov. This effect is attributed to the shared chemical features and mechanisms of action between 1,8-naphthyridines and fluoroquinolones, including the inhibition of bacterial resistance mechanisms like efflux pumps mdpi.comresearchgate.net.
| Bacterial Strain | Antibiotic | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic with 1,8-NA (µg/mL) |
|---|---|---|---|
| E. coli 06 | Ofloxacin | 32 | 4 |
| Lomefloxacin | 16 | 2 | |
| S. aureus 10 | Norfloxacin | >1024 | 128 |
| P. aeruginosa 24 | Norfloxacin | >1024 | 256 |
Antiviral Properties and Target Identification (e.g., HIV-1 Integrase)
The therapeutic potential of the 1,8-naphthyridine scaffold extends to antiviral applications, with a significant focus on the inhibition of HIV-1 integrase. This enzyme is essential for the integration of the viral DNA into the host genome, a critical step in the HIV life cycle. The 1-hydroxy-1,8-naphthyridin-2(1H)-one core, in particular, has been identified as a potent metal-chelating pharmacophore capable of inhibiting this enzyme umn.edu.
Analogues built around this core have been synthesized and evaluated for their anti-HIV activity. A study on 1-hydroxy-1,8-naphthyridin-2(1H)-one derivatives identified a compound with a 6-(3-biphenyl) substitution that exhibited potent inhibition of HIV reverse transcriptase-associated RNase H, a related enzymatic target, with an IC₅₀ of 0.083 ± 0.01 µM umn.edu. While not integrase, this highlights the scaffold's versatility in targeting viral enzymes. More directly, other naphthyridine derivatives have been designed as specific HIV-1 integrase inhibitors. For instance, a series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives were developed to target the allosteric site of HIV-1 integrase nih.gov. Another study on 8-hydroxy- nih.govresearchgate.netnaphthyridines, a closely related isomer, reported a potent integrase inhibitor with an IC₅₀ of 10 nM that inhibited HIV-1 infection in cell culture by 95% at a concentration of 0.39 µM nih.gov.
| Naphthyridine Analogue Core | Viral Target | Potency Metric | Value |
|---|---|---|---|
| 1-Hydroxy-1,8-naphthyridin-2(1H)-one | HIV RT-RNase H | IC₅₀ | 0.083 ± 0.01 µM |
| 8-Hydroxy- nih.govresearchgate.netnaphthyridine | HIV-1 Integrase | IC₅₀ | 10 nM |
| 8-Hydroxy- nih.govresearchgate.netnaphthyridine | HIV-1 Infection (in cell culture) | EC₉₅ | 0.39 µM |
Antimalarial Efficacy and Parasitic Target Analysis
The structural motifs found in this compound are also relevant in the search for new antimalarial agents. The quinolone and naphthyridine scaffolds have been explored for their activity against Plasmodium species, the causative agents of malaria.
Research into structurally related 4(1H)-quinolones has yielded promising results. A series of 6-chloro-7-methoxy-4(1H)-quinolones demonstrated high efficacy against multiple stages of the malaria parasite nih.govnih.gov. These compounds exhibited low-nanomolar EC₅₀ values against both chloroquine-sensitive (W2) and chloroquine-resistant (TM90-C2B) strains of Plasmodium falciparum. Furthermore, in vivo studies using a Plasmodium berghei mouse model showed that these quinolones were highly effective, achieving a greater than 99% reduction in parasitemia after six days of treatment nih.govnih.govresearchgate.net. The mechanism of action for these compounds is believed to be the selective inhibition of the Plasmodium cytochrome bc₁ complex, a key component of the parasite's mitochondrial electron transport chain nih.gov. This target is distinct from that of many existing antimalarials, making such compounds promising candidates for overcoming drug resistance.
| Compound | P. falciparum Strain | EC₅₀ (nM) | In Vivo Efficacy (P. berghei) |
|---|---|---|---|
| Lead Quinolones (7, 62, 66, 67) | W2 | Low-nanomolar | >99% parasitemia reduction |
| TM90-C2B | Low-nanomolar |
Antileishmanial Activity Pathways
While direct studies on the antileishmanial pathways of this compound are not extensively documented, research on analogous 1,8-naphthyridine derivatives provides insights into their potential mechanisms of action against Leishmania species. The antileishmanial effects of these compounds are believed to be multifaceted, potentially involving the inhibition of critical parasitic enzymes.
One proposed mechanism is the inhibition of DNA topoisomerases. mdpi.com Topoisomerases are vital for DNA replication and repair in Leishmania, and their disruption can lead to parasite death. The planar structure of the 1,8-naphthyridine ring is thought to facilitate intercalation with parasitic DNA, a common characteristic of topoisomerase inhibitors. mdpi.com
Studies on 2-(trifluoromethyl)benzo[b] researchgate.netselleckchem.comnaphthyridin-4(1H)-ones have shown activity against both promastigote and amastigote forms of Leishmania (L.) mexicana and Leishmania (V.) braziliensis. nih.gov The sensitivity was found to be species-dependent, with L. (L.) mexicana showing greater susceptibility. nih.gov Specifically, compounds 1e, 1f, and 1h from this series demonstrated a notable response against both axenic and intracellular amastigotes. nih.gov Further research on fused 1,8-naphthyridines has indicated significant leishmanicidal activity against Leishmania infantum. mdpi.comresearchgate.net It has been observed that the presence of a nitrogen atom in the fused ring can be crucial for enhanced biological activity. researchgate.net The aromatization of the pyridine (B92270) ring within the fused system has also been shown to significantly influence the antileishmanial effect. mdpi.com
Oncological Research and Cytotoxic Mechanisms
Analogues of this compound have been the subject of extensive oncological research, revealing their potential as anticancer agents through various cytotoxic mechanisms.
Inhibition of Cancer Cell Proliferation
A significant body of research has demonstrated the potent antiproliferative activity of 1,8-naphthyridine derivatives across a range of human cancer cell lines. The cytotoxic effects are often dose-dependent and vary based on the specific substitutions on the naphthyridine core.
For instance, certain pyrazolo-naphthyridine derivatives have shown noteworthy antiproliferative activity. youtube.com Studies on other 1,8-naphthyridine derivatives have reported significant antitumor activity in breast cancer cells, with IC50 values ranging from 1.47 to 35.3 µM. youtube.com In a study involving 2-phenyl-7-methyl-1,8-naphthyridine derivatives, several compounds displayed better activity than the reference drug staurosporine against the MCF-7 breast cancer cell line, with IC50 values as low as 1.47 µM. medchemexpress.com
The substitution pattern on the 1,8-naphthyridine scaffold plays a crucial role in determining the cytotoxic potency. For example, in a series of naphthyridine derivatives tested against HeLa, HL-60, and PC-3 cells, compounds with a methyl group at the C-7 position and a naphthyl ring at the C-2 position exhibited the most potent activity. nih.gov
Below is a table summarizing the cytotoxic activities of selected 1,8-naphthyridine analogues against various cancer cell lines.
| Compound Analogue | Cancer Cell Line | IC50 (µM) |
| Derivative 10c | MCF-7 (Breast) | 1.47 |
| Derivative 8d | MCF-7 (Breast) | 1.62 |
| Derivative 4d | MCF-7 (Breast) | 1.68 |
| Derivative 16 (C-7 CH3, C-2 naphthyl) | HeLa (Cervical) | 0.71 |
| Derivative 16 (C-7 CH3, C-2 naphthyl) | HL-60 (Leukemia) | 0.1 |
| Derivative 16 (C-7 CH3, C-2 naphthyl) | PC-3 (Prostate) | 2.7 |
Tyrosine Kinase Inhibition Profiles (e.g., Flt-3, VEGFR-3, c-Met)
The 1,8-naphthyridine scaffold has been identified as a promising framework for the development of tyrosine kinase inhibitors, which are crucial targets in cancer therapy due to their role in cell signaling, proliferation, and angiogenesis.
c-Met Inhibition: The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, when dysregulated, can drive tumor growth and metastasis. Several 1,8-naphthyridine derivatives have been reported to exhibit c-Met inhibitory activity. researchgate.net While the specific inhibitory profile of this compound is not detailed, the general scaffold is considered a viable starting point for designing c-Met inhibitors. Research on the isomeric 2,7-naphthyridinone scaffold has led to the discovery of potent MET kinase inhibitors, further highlighting the potential of the broader naphthyridine class in targeting this kinase. researchgate.net
VEGFR-3 Inhibition: Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) is a key regulator of lymphangiogenesis, and its inhibition is a strategy to prevent tumor metastasis. Although direct inhibition of VEGFR-3 by this compound analogues is not extensively documented, related naphthyridine structures have been investigated as VEGFR inhibitors. For example, 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives have been identified as inhibitors of VEGFR-2, a closely related receptor. mdpi.com This suggests that the 1,8-naphthyridine core could be adapted to target VEGFR-3.
Flt-3 Inhibition: Fms-like tyrosine kinase 3 (Flt-3) is a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). The development of Flt-3 inhibitors is a key area of research in AML treatment. While a direct link to this compound is not established, the broader class of nitrogen-containing heterocyclic compounds, including structures with similarities to the naphthyridine core, has been explored for Flt-3 inhibition.
Topoisomerase II Poisoning Mechanisms
Several 1,8-naphthyridine derivatives have been identified as potent inhibitors of topoisomerase II, a critical enzyme in DNA replication and chromosome segregation. These compounds are believed to act as "poisons," stabilizing the transient DNA-topoisomerase II cleavage complex, which ultimately leads to DNA strand breaks and apoptosis in cancer cells.
A series of seventeen 1,8-naphthyridine derivatives were designed and synthesized as potential topoisomerase II (Topo II) inhibitors. nih.gov Among these, compounds 5g and 5p demonstrated significant antiproliferative activity and were found to induce cell cycle arrest and apoptosis in HepG-2 cells. nih.gov In vitro studies confirmed that compound 5p had a better inhibitory effect on Topo II. nih.gov Molecular docking studies have proposed a unique binding pattern for these derivatives within the etoposide binding pocket of topoisomerase IIβ, supporting their role as Topo II poisons. researchgate.netnih.gov
Quantitative structure-activity relationship (QSAR) and molecular docking studies have been employed to design novel 1,8-naphthyridine derivatives that target topoisomerase II. researchgate.net These computational models have shown that newly designed ligands can exhibit superior binding affinities to the topoisomerase II receptor compared to existing compounds, suggesting a strong potential for this class of molecules as effective topoisomerase II inhibitors. researchgate.net
Receptor-Ligand Interactions and Signaling Pathways
Analogues of this compound have also been investigated for their interactions with specific G-protein coupled receptors, particularly cannabinoid receptors.
Cannabinoid Receptor Binding Affinities
The cannabinoid receptors, CB1 and CB2, are involved in a variety of physiological processes, and ligands targeting these receptors have therapeutic potential. Research has shown that 1,8-naphthyridine-4(1H)-on-3-carboxamide derivatives exhibit a notable affinity for cannabinoid receptors, with a general preference for the CB2 receptor over the CB1 receptor.
In one study, derivatives 6a and 7a showed significant affinity for the CB2 receptor, with Ki values of 5.5 nM and 8.0 nM, respectively. Other compounds in the same series, such as 4a, 5a, and 8a, also displayed good CB2 affinity, with Ki values in the 10-44 nM range. Furthermore, certain derivatives demonstrated high selectivity for the CB2 receptor, with a CB1/CB2 ratio greater than 20.
The following table presents the binding affinities of selected 1,8-naphthyridine-4(1H)-on-3-carboxamide analogues for cannabinoid receptors.
| Compound Analogue | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) |
| 4a | 220 | 10 |
| 5a | 250 | 25 |
| 6a | >1000 | 5.5 |
| 7a | >1000 | 8.0 |
| 8a | 450 | 44 |
This preferential binding to the CB2 receptor is significant as CB2 is primarily expressed in the immune system and peripheral tissues, making it an attractive target for therapeutic intervention with potentially fewer psychotropic side effects associated with CB1 receptor activation in the central nervous system.
Adenosine Receptor (A₂A) Antagonism
The 1,8-naphthyridine framework is a recognized scaffold for developing ligands targeting adenosine receptors, which are G protein-coupled receptors involved in various physiological processes. A series of 1,8-naphthyridin-4-one derivatives have been synthesized and assessed for their affinity at adenosine receptor subtypes. uq.edu.aunih.gov While many compounds in these series were designed to target the A₁ receptor subtype, key structural features also conferred affinity for the A₂A receptor. nih.govacs.org
Notably, the presence of a hydroxyl group at the 4-position of the naphthyridine ring, a feature of the parent compound this compound, was found to increase affinity for both A₁ and A₂A receptors. nih.govacs.org Studies have shown that while some derivatives lack affinity for the A₁ receptor, many demonstrate significant affinity and selectivity for the A₂A receptor. uq.edu.au The substitution pattern at other positions on the naphthyridine ring, such as position 7, can greatly modulate this affinity and selectivity. nih.govacs.org For instance, the presence of electron-withdrawing groups at the 7-position in some 2-phenyl-1,8-naphthyridin-4-ol analogues led to high A₁ affinity and selectivity. nih.govacs.org
Table 1: Activity of 1,8-Naphthyridine Analogues at Adenosine Receptors
| Compound Class | Key Structural Feature | Observed Activity |
|---|---|---|
| 2-Phenyl-1,8-naphthyridine derivatives | 4-OH substitution | Increased affinity for A₁ and A₂A receptors. nih.govacs.org |
Epidermal Growth Factor Receptor (EGFR) Inhibition
Epidermal Growth Factor Receptor (EGFR) is a protein found on the surface of cells that plays a crucial role in cell growth and division. drugs.com In many types of cancer, EGFR is found at abnormally high levels, and its activation is important for tumor growth. drugs.com Consequently, EGFR inhibitors are a significant class of anticancer agents. drugs.com The 1,8-naphthyridine scaffold has been identified as a promising framework in medicinal chemistry for developing such inhibitors. nih.gov A comprehensive review of the biological activities of 1,8-naphthyridine derivatives highlights their demonstrated utility in EGFR inhibition, among other anticancer mechanisms. nih.gov This suggests that the core structure of compounds like this compound is relevant for the design of molecules targeting this receptor tyrosine kinase.
Protein Kinase Inhibition
The 1,8-naphthyridine nucleus is a versatile scaffold that has been successfully employed in the development of inhibitors for various protein kinases, which are key regulators of cellular processes. nih.gov The scope of this activity is broad, with different substitution patterns on the naphthyridine ring yielding potent and selective inhibitors for distinct kinase targets. researchgate.netnih.gov
For example, certain naphthyridinone derivatives have been identified as novel, selective, and potent inhibitors of PKMYT1, a crucial cell cycle regulator. nih.gov Additionally, the 1,8-naphthyridine structure is featured in patents for various kinase inhibitors intended for cancer treatment. google.com Research has also focused on derivatives that show inhibitory activity against Fibroblast Growth Factor Receptors (FGFR), another family of receptor tyrosine kinases implicated in cancer. researchgate.net This body of research establishes the 1,8-naphthyridine scaffold as a privileged structure in the design of kinase inhibitors. nih.gov
Integrin Receptor (e.g., αvβ3) Antagonism
Integrins are cell surface receptors involved in cell adhesion and signaling, and the αvβ3 integrin is a well-known target in therapeutic areas like oncology and osteoporosis. nih.govnih.gov Analogues of this compound, specifically those with a saturated heterocyclic ring (5,6,7,8-tetrahydro-1,8-naphthyridines), have been specifically designed as key intermediates for the synthesis of αvβ3 integrin antagonists. nih.govfigshare.com The development of these fragments underscores the suitability of the naphthyridine core for creating molecules that can effectively antagonize the αvβ3 receptor. nih.gov The anti-osteoporotic potential of αvβ3 antagonists derived from the 1,8-naphthyridine scaffold has been noted in reviews of its biological activities. nih.gov
Adrenoceptor Antagonism
The 1,8-naphthyridine structure has served as a template for the synthesis of various adrenoceptor antagonists. nih.govdrugbank.com Adrenergic receptors, including the β₁, β₂, and β₃ subtypes, are involved in cardiovascular and metabolic regulation. nih.govwikipedia.org
Research has focused on chemically modified 1,8-naphthyridine derivatives to achieve selectivity for different β-receptor subtypes. nih.govnih.gov Studies on oximeethers of 2,3-dihydro-1,8-naphthyridine have identified compounds with β-blocking activity. nih.govnih.gov Structure-activity relationship (SAR) studies revealed that large substituents at the 7-position of the naphthyridine ring led to a significant decrease in β₁ and β₂ activity but had only a modest effect on β₃ affinity, thereby inducing selectivity towards the β₃-receptor. nih.gov Other 1,8-naphthyridine analogues have been shown to possess β₁ and β₂ receptor blocking properties. nih.gov Furthermore, certain derivatives have been investigated for their antilipolytic effects in fat cells, which are mediated by β-adrenoceptor antagonism. nih.gov
Table 2: Adrenoceptor Activity of 1,8-Naphthyridine Analogues
| Compound Class | Modification | Target Selectivity |
|---|---|---|
| Oximeethers of 2,3-dihydro-1,8-naphthyridine | Large substituent at position 7 | Selective for β₃-adrenoceptor. nih.gov |
Enzymatic Inhibition and Modulatory Activities (General)
The 1,8-naphthyridin-4-one scaffold is the basis for compounds that inhibit a diverse range of enzymes and modulate other biological protein functions.
One of the most well-documented activities is the inhibition of tubulin polymerization. acs.orgacs.org Substituted 2-phenyl- and 2-thienyl-1,8-naphthyridin-4-ones have shown potent cytotoxic effects that correlate with their ability to inhibit tubulin assembly, a mechanism similar to that of established antimitotic agents like colchicine. acs.orgacs.orgnih.gov
Beyond tubulin, other enzymatic targets have been identified. A series of nih.govnih.gov-Naphthyridine derivatives were evaluated and found to be potent dual inhibitors of alkaline phosphatase (ALP) and carbonic anhydrase (CA), enzymes implicated in bone mineralization and disorders like rheumatoid arthritis. nih.gov
Furthermore, the 1,8-naphthyridine core is structurally related to quinolone antibiotics and has been explored for antibacterial applications. nih.gov Certain 1,4-dihydro nih.govnih.govnaphthyridine derivatives act as potent inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial survival. nih.gov This enzymatic inhibition is a key mechanism for their antibacterial action. nih.gov
Table 3: General Enzymatic Inhibition by 1,8-Naphthyridin-4-one Analogues
| Analogue Class | Enzyme/Process Inhibited | Associated Biological Activity |
|---|---|---|
| 2-Aryl-1,8-naphthyridin-4-ones | Tubulin Polymerization | Antimitotic, Cytotoxic. acs.orgacs.orgnih.gov |
| Substituted nih.govnih.gov-Naphthyridines | Alkaline Phosphatase (ALP) & Carbonic Anhydrase (CA) | Potential for treating bone disorders. nih.gov |
DNA-Interacting Properties and Stabilizing Activity
Derivatives of 1,8-naphthyridine have been shown to interact directly with DNA, exhibiting properties that range from sequence recognition to the stabilization of complex DNA structures. researchgate.netacs.org The planar aromatic nature of the naphthyridine ring system facilitates these interactions. researchgate.net
A significant finding is the development of bisquinolinium and bispyridinium derivatives of 1,8-naphthyridine that act as G-quadruplex DNA stabilizing agents. researchgate.net These ligands bind tightly and selectively to G-quadruplex structures, which are found in human telomeres and gene promoter regions, and can increase their thermal melting temperature significantly more than that of standard duplex DNA. researchgate.net This stabilization of G-quadruplex DNA is a strategy being explored for therapeutic intervention in gene expression. researchgate.net
The 1,8-naphthyridine scaffold has also been utilized in fluorescent probes designed for recognizing specific DNA sequences. acs.org Furthermore, as discussed previously, the mechanism of action for certain antibacterial 1,8-naphthyridine derivatives involves the inhibition of DNA gyrase, an activity that inherently requires interaction with the DNA-enzyme complex. nih.gov
Future Perspectives and Emerging Avenues in 6 Ethoxy 7 Methyl 1,8 Naphthyridin 4 Ol Research
Design and Synthesis of Next-Generation 1,8-Naphthyridine (B1210474) Analogues
The future of 6-Ethoxy-7-methyl-1,8-naphthyridin-4-ol research is intrinsically linked to the innovative design and synthesis of new analogues. The goal is to enhance therapeutic efficacy, improve selectivity, and overcome potential resistance mechanisms. A key strategy involves the creation of hybrid molecules, where the 1,8-naphthyridine core is combined with other pharmacologically active heterocyclic systems. researchgate.net For instance, derivatives incorporating pyrazole, pyrimidine, or pyridine (B92270) moieties have shown significant cytotoxic activity against cancer cell lines. researchgate.net
Structure-Activity Relationship (SAR) studies will continue to be fundamental, guiding the modification of the 1,8-naphthyridine scaffold. Research has shown that substitutions at various positions on the ring system can dramatically influence biological activity. For example, modifications at the 3rd position with secondary amines have been shown to enhance binding efficiency towards the Adenosine A2A receptor, a target for anti-Parkinson's agents. nih.gov Future synthesis will likely focus on creating libraries of compounds with diverse substitutions at the ethoxy and methyl positions of the core molecule to explore and optimize interactions with biological targets.
Furthermore, advancements in synthetic methodologies, such as microwave-assisted synthesis and multi-component reactions, will enable more efficient and environmentally friendly production of these complex molecules.
Exploration of Novel Biological Targets and Therapeutic Applications
The 1,8-naphthyridine scaffold is known for an extensive range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and anti-neurodegenerative properties. nih.govresearchgate.net Future research on this compound and its analogues will aim to both optimize these known activities and uncover entirely new therapeutic applications.
The potential applications for next-generation analogues are vast, as summarized in the table below.
| Therapeutic Area | Potential Application/Target |
| Oncology | Cytotoxicity against various tumor cell lines (e.g., breast, colon, pancreatic); potential inhibition of DNA replication. researchgate.netnih.govnih.gov |
| Neurodegenerative Diseases | Treatment of Parkinson's disease via antagonism of the Adenosine A2A receptor. nih.gov |
| Inflammatory Disorders | Downregulation of pro-inflammatory cytokines. nih.govnih.gov |
| Infectious Diseases | Broad-spectrum antimicrobial and antiviral activity. nih.govresearchgate.net |
| Other | Potential as antihistaminic, anti-hypertensive, and anti-malarial agents. researchgate.netresearchgate.net |
A significant future avenue will be the identification of novel and specific biological targets. While early derivatives like Nalidixic acid targeted DNA gyrase, newer compounds have shown activity against a multitude of targets. nih.govacs.org Elucidating the precise mechanisms of action for compounds like this compound will be critical for developing targeted therapies with fewer side effects.
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational and experimental techniques is revolutionizing drug discovery, and this will be a cornerstone of future 1,8-naphthyridine research. In silico methods are instrumental in rational drug design, allowing for the prediction of molecular interactions and pharmacokinetic properties before costly and time-consuming synthesis is undertaken. researchgate.net
Molecular docking studies, for instance, can predict the binding modes and affinities of novel analogues within the active sites of target proteins, such as the H1 receptor for antihistaminic activity or the Adenosine A2A receptor for anti-Parkinson's effects. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models and Molecular Dynamics (MD) simulations further refine this understanding, helping to identify the key structural features required for potent biological activity and predicting the stability of the compound-receptor complex. nih.gov These computational predictions are then validated through experimental in vitro and in vivo assays, creating an efficient feedback loop for compound optimization.
| Computational Method | Application in Naphthyridine Research |
| Molecular Docking | Predicts binding affinity and interaction mode with biological targets. nih.govresearchgate.net |
| QSAR | Correlates chemical structure with biological activity to guide design. |
| MD Simulations | Assesses the stability of the ligand-receptor complex over time. nih.gov |
| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity. researchgate.net |
Development of Targeted Delivery Systems for Naphthyridine Scaffolds
A major challenge in translating promising compounds into effective therapies is ensuring they reach their intended target in the body at a sufficient concentration without causing systemic toxicity. The development of advanced drug delivery systems is a critical future perspective for 1,8-naphthyridine derivatives. Many of these compounds are hydrophobic, which can limit their solubility and bioavailability.
Nanoparticle-based delivery systems, such as liposomes and polymeric nanoparticles, offer a promising solution. mdpi.com These carriers can encapsulate hydrophobic drugs like 1,8-naphthyridine derivatives, improving their stability and solubility. mdpi.com Liposomes, which are spherical vesicles made of lipid bilayers, can entrap drugs in their aqueous core or lipid membrane, offering a versatile platform. nih.govrsc.org
Moreover, the surface of these nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) that specifically recognize and bind to receptors overexpressed on diseased cells, such as cancer cells. mdpi.com This targeted approach can enhance therapeutic efficacy while minimizing exposure to healthy tissues, thereby reducing side effects. Encapsulation within systems like liposomes can also provide sustained release of the drug, prolonging its therapeutic effect. mdpi.com
Multidisciplinary Collaborations for Translational Research
Moving a compound like this compound from a laboratory curiosity to a clinical therapeutic requires a concerted, multidisciplinary effort. The complexity of modern drug development necessitates breaking down traditional research silos.
Future progress will depend on robust collaborations between:
Medicinal Chemists: To design and synthesize novel analogues with improved properties.
Computational Biologists: To model drug-target interactions and predict efficacy and safety profiles.
Pharmacologists and Biologists: To conduct in vitro and in vivo testing to determine biological activity and mechanisms of action.
Formulation Scientists: To develop effective drug delivery systems to improve bioavailability and targeting.
Clinicians: To design and conduct clinical trials to evaluate the safety and efficacy of new drug candidates in humans.
Such integrated teams can accelerate the translational research process, ensuring that the most promising 1,8-naphthyridine derivatives are efficiently identified, optimized, and developed into next-generation therapies to address unmet medical needs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
